

TAK-593 imidazo[1,2-b]pyridazine derivative

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Compound Focus: Tak-593

CAS No.: 1005780-62-0

Cat. No.: S548095

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Biochemical and Cellular Activity

Target	IC ₅₀ (nM)	Assay Type	Citation
VEGFR2	0.95 nM	Biochemical (AlphaScreen)	[1]
VEGFR2	2.1 nM	Cellular (HUVEC Proliferation)	[2]
VEGFR1	3.2 nM	Biochemical	[1]
VEGFR3	1.1 nM	Biochemical	[1]
PDGFR α	4.3 nM	Biochemical	[1]
PDGFR β	13 nM	Biochemical	[1]
PDGFR β	4.3 nM	Cellular (CASMC Proliferation)	[2]

Property	Description
Chemical Name	N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide [2]

Property	Description
Molecular Formula	$C_{23}H_{23}N_7O_3$ [1]
Molecular Weight	445.47 g/mol [1]
CAS Number	1005780-62-0 [1]
Mechanism	Potent, selective ATP-competitive inhibitor; acts via a two-step slow-binding mechanism leading to extremely long residence time on VEGFR2/PDGFR β ($t_{1/2}$ >17 hours) [3]

Experimental Protocols for Key Assays

The following methodologies are derived from the research publications on **TAK-593**.

Cell Proliferation Assay

This protocol measures the inhibition of VEGF- or PDGF-stimulated cell growth [2].

- **Cell Lines:** Human Umbilical Vein Endothelial Cells (HUVECs) for VEGF response; Human Coronary Artery Smooth Muscle Cells (CASMCs) for PDGF response.
- **Procedure:**
 - **HUVECs:** Seed cells and treat with **TAK-593** alongside recombinant human VEGF. Incubate for 5 days.
 - **CASMCs:** Starve cells overnight in serum-free medium. Treat with **TAK-593** and recombinant human PDGF-BB. Incubate for 6 days.
- **Detection:** After incubation, determine cell proliferation using a Cell Counting Kit-8 (CCK-8), adding 10 μ L per well and following the manufacturer's protocol.
- **Analysis:** Generate a dose-response curve and calculate the IC₅₀ value using least-squares linear regression analysis (e.g., with SAS software).

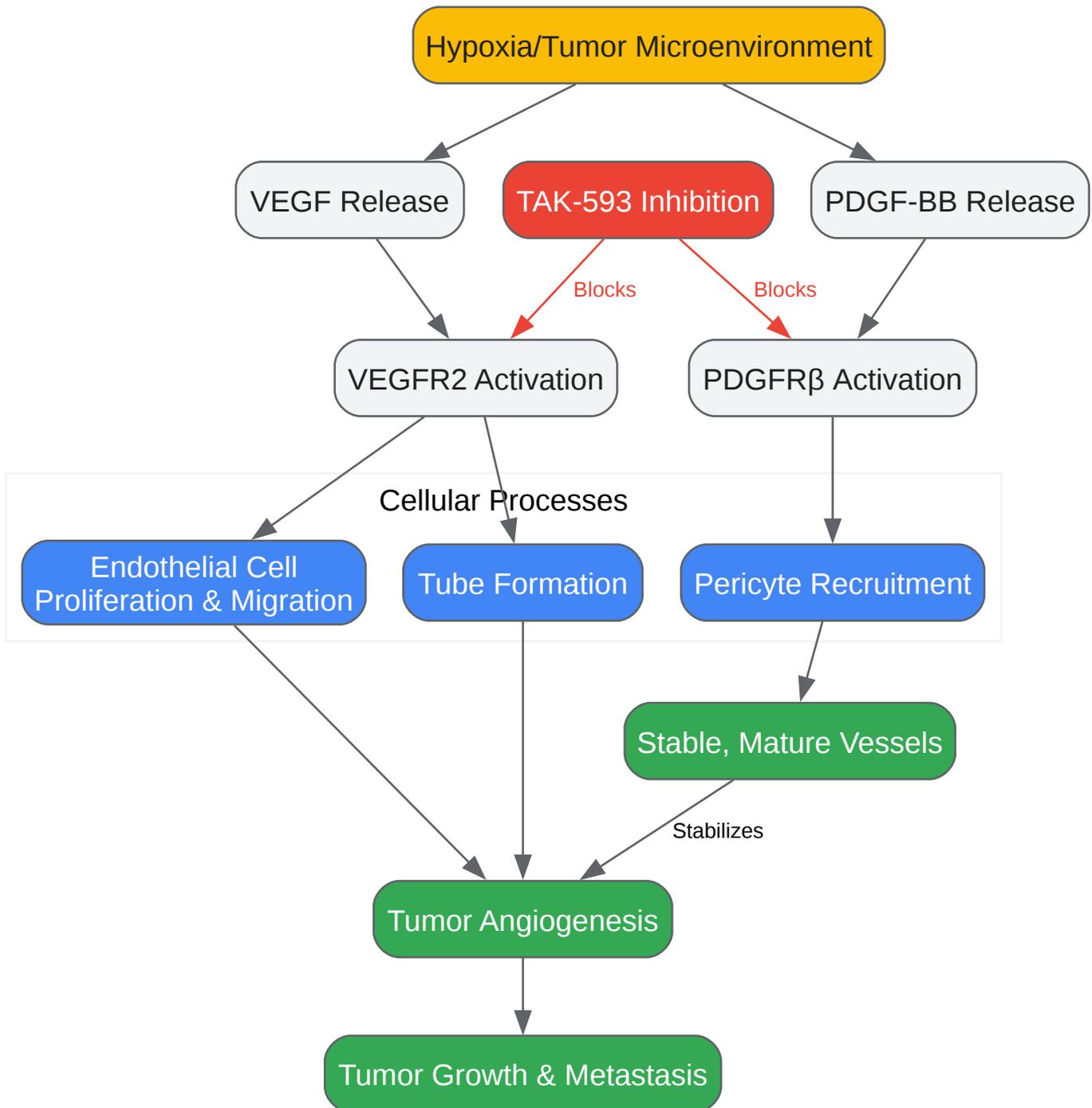
Receptor Phosphorylation Assay

This protocol assesses the inhibition of ligand-induced receptor tyrosine phosphorylation [2].

- **Cell Lines:** HUVECs (for VEGFR2) and CASMCs (for PDGFR β).
- **Procedure:**
 - Treat serum-starved cells with **TAK-593** for 2 hours.
 - Stimulate cells with recombinant human VEGF (for HUVECs) or PDGF-BB (for CASMCs) for 5 minutes.
- **Cell Lysis and Analysis:**
 - Lyse cells and analyze lysates by Western blotting.
 - **For VEGFR2:** Use antibodies against phospho-Tyr951-VEGFR2 and total VEGFR2.
 - **For PDGFR β :** Immunoprecipitate PDGFR β first, then detect phospho-PDGFR β using an anti-phosphotyrosine antibody (4G10). Probe for total PDGFR β in lysates.
- **Quantification:** Quantify band intensity using a lumino-image analyzer and appropriate software (e.g., FUJIFILM Multi Gauge).

Mechanism of Action and Signaling Pathways

TAK-593 exerts its effects by simultaneously targeting two critical receptor families in the tumor microenvironment: VEGFR and PDGFR. The following diagram illustrates the signaling pathways inhibited by **TAK-593** and its functional consequences.



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Diagram of the anti-angiogenic mechanism of **TAK-593**, showing dual inhibition of **VEGFR2** and **PDGFR β** pathways.

TAK-593's unique potency stems from its **two-step slow-binding mechanism**, which is characteristic of a type II kinase inhibitor [3]. The diagram below visualizes this prolonged binding action.



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Diagram of the two-step slow-binding mechanism of **TAK-593**, resulting in prolonged suppression.

Research Implications and Potential

Research suggests that simultaneously targeting both endothelial cells (via VEGFR2) and pericytes (via PDGFR β) may overcome resistance to agents that only block the VEGF pathway [2]. The **long residence time** of **TAK-593** on its targets is a critical pharmacodynamic advantage, enabling sustained inhibition despite low plasma exposure and contributing to its potent anti-tumor efficacy in human xenograft models [2] [3].

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References

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2. Anti-angiogenic and anti-tumor effects of TAK-593, a potent ... [pmc.ncbi.nlm.nih.gov]
3. Biochemical characterization of TAK-593, a novel VEGFR ... [pubmed.ncbi.nlm.nih.gov]

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